molecular formula C15H19NO2 B1529181 Methyl 2-benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylate CAS No. 1392803-59-6

Methyl 2-benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylate

Cat. No. B1529181
CAS RN: 1392803-59-6
M. Wt: 245.32 g/mol
InChI Key: VZONIRHOBLKYJS-UHFFFAOYSA-N
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Description

“Methyl 2-benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylate” is a chemical compound with the molecular formula C15H19NO2 . It is a part of the heterocyclic building blocks in chemistry . The compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “Methyl 2-benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylate” is represented by the SMILES string O=C(O)C1(C2)N(CC3=CC=CC=C3)CCC2C1 . This indicates the presence of a carboxylate group attached to a bicyclic heptane structure, which is further substituted with a benzyl group .


Physical And Chemical Properties Analysis

“Methyl 2-benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylate” is a solid compound . Its molecular weight is 245.32 . Unfortunately, other physical and chemical properties such as boiling point and solubility were not available in the sources I found.

Scientific Research Applications

Drug Discovery and Pharmaceutical Applications

The unique structure of Methyl 2-benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylate, which includes a nitrogen-containing heterocycle, makes it a valuable scaffold in drug discovery . This compound can serve as a key synthetic intermediate in the total synthesis of various bioactive molecules. Its potential for creating new pharmacological agents is significant, particularly in the development of treatments for neurological disorders due to its structural similarity to compounds that show affinity for neuronal nicotinic acetylcholine receptors .

Synthesis of Bioactive Molecules

Researchers utilize this compound in the synthesis of bioactive molecules, especially those with potential therapeutic effects . The bicyclic architecture of this compound provides a versatile framework that can be modified to produce a wide range of bioactive derivatives. These derivatives could lead to the discovery of new drugs with improved efficacy and reduced side effects.

Biomass Valorization

The compound is also being explored in the context of biomass valorization . Scientists are investigating its use in photochemical transformations to derive value from biomass-derived compounds. This approach is part of a broader effort to develop sustainable methods for producing valuable chemicals from renewable resources.

Development of Synthetic Methodologies

Methyl 2-benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylate plays a role in the development of new synthetic methodologies . Its complex structure challenges chemists to devise innovative synthetic routes, which can lead to advancements in organic synthesis techniques. These new methodologies may offer more efficient, cost-effective, and environmentally friendly ways to produce complex organic compounds.

Flow Chemistry Applications

The compound’s potential extends to flow chemistry applications . Researchers are exploring its use in continuous-flow processes, which can provide several advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. This can significantly enhance the production of pharmaceuticals and fine chemicals.

Total Synthesis of Natural Products

Due to its structural complexity, Methyl 2-benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylate is used in the total synthesis of natural products . It can act as an intermediate or a key building block in the synthesis of complex natural compounds, which often possess potent biological activities. The ability to synthesize these compounds in the lab is crucial for studying their properties and potential uses.

Safety and Hazards

The safety information available indicates that “Methyl 2-benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylate” is classified as Acute Tox. 3 Oral, indicating it may be harmful if swallowed . Precautionary measures include avoiding ingestion and seeking immediate medical attention in case of exposure .

properties

IUPAC Name

methyl 2-benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-18-14(17)15-9-13(10-15)7-8-16(15)11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZONIRHOBLKYJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)CCN2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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